3,4-Dichloroanisole
Overview
Description
3,4-Dichloroanisole is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of anisole, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloroanisole can be synthesized through several methods. One common method involves the methylation of 3,4-dichlorophenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of anisole. This process involves the reaction of anisole with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 3,4-dichloroaniline under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon or platinum can be used in the presence of hydrogen gas.
Major Products:
Substitution: Formation of various substituted anisoles.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 3,4-dichloroaniline.
Scientific Research Applications
3,4-Dichloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloroanisole involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing various chemical transformations. These transformations can affect biological pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
- 2,4-Dichloroanisole
- 2,5-Dichloroanisole
- 2,6-Dichloroanisole
- 3,5-Dichloroanisole
Comparison: 3,4-Dichloroanisole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to other dichloroanisoles, it may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
1,2-dichloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISJRVXHPNMYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189926 | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-30-5 | |
Record name | 1,2-Dichloro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2-dichloro-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichloroanisole relate to fungal biodegradation of pollutants?
A: Research suggests that this compound can be produced during the fungal biodegradation of chlorophenols, specifically by the white-rot fungus Phanerochaete chrysosporium []. This fungus utilizes different metabolic pathways depending on the presence of ligninolytic enzymes. In the absence of these enzymes, 3,4-Dichlorophenol, a common pollutant found in paper mill effluents, undergoes methylation and hydroxylation reactions, leading to the formation of this compound, alongside other metabolites like 4,5-Dichloroguaiacol and 4,5-Dichloroveratrol [].
Q2: What is the significance of the 3-aminopropoxy substitution in this compound derivatives?
A: Introducing a 3-aminopropoxy substituent to the tetrachlorodibenzo[b,e][1,4]dioxin core, synthesized using this compound as a starting material, provides a crucial functional handle []. This amino group enables the attachment of the molecule to carboxy-substituted magnetic beads. These functionalized beads can then be employed in the development of aptamers, specifically single-stranded DNA aptamers, targeted towards dioxins []. This approach holds promise for the creation of sensitive photonic biosensors designed to detect and monitor these hazardous environmental pollutants.
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